2,4-Difluoro-benzenesulfonic acid
Overview
Description
2,4-Difluoro-benzenesulfonic acid is an organic compound with the molecular formula C6H4F2O3S. It is a derivative of benzenesulfonic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-benzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2,4-difluorobenzene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
2,4-Difluoro-benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,4-difluoro-benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. This property makes it useful in enzyme inhibition studies and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without fluorine substitutions.
2,4-Dichloro-benzenesulfonic acid: A similar compound where chlorine atoms replace the fluorine atoms.
2,4-Dibromo-benzenesulfonic acid: Another analog with bromine substitutions
Uniqueness
2,4-Difluoro-benzenesulfonic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications .
Properties
IUPAC Name |
2,4-difluorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUWCRYDUOZXFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573536 | |
Record name | 2,4-Difluorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46020-63-7 | |
Record name | 2,4-Difluorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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